4-(3-Ethoxy-4-hydroxyphenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
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Overview
Description
4-(3-Ethoxy-4-hydroxyphenyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes an ethoxy group, a hydroxyl group, a naphthylmethylsulfanyl group, and a tetrahydropyridine ring
Preparation Methods
The synthesis of 4-(3-ethoxy-4-hydroxyphenyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the key intermediates, followed by their coupling and cyclization to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the tetrahydropyridine ring can be reduced to form an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Ethoxy-4-hydroxyphenyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and hydroxyl groups may participate in hydrogen bonding or other interactions, while the naphthylmethylsulfanyl group may enhance binding affinity through hydrophobic interactions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 4-(3-ethoxy-4-hydroxyphenyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile include:
- 4-(3-Methoxy-4-hydroxyphenyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
- 4-(3-Ethoxy-4-hydroxyphenyl)-2-{[(phenyl)methyl]sulfanyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
These compounds share similar structural features but differ in the substituents on the phenyl or naphthyl groups. The uniqueness of 4-(3-ethoxy-4-hydroxyphenyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H22N2O3S |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
4-(3-ethoxy-4-hydroxyphenyl)-6-(naphthalen-1-ylmethylsulfanyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C25H22N2O3S/c1-2-30-23-12-17(10-11-22(23)28)20-13-24(29)27-25(21(20)14-26)31-15-18-8-5-7-16-6-3-4-9-19(16)18/h3-12,20,28H,2,13,15H2,1H3,(H,27,29) |
InChI Key |
RRZZYXVLKBWMIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2CC(=O)NC(=C2C#N)SCC3=CC=CC4=CC=CC=C43)O |
Origin of Product |
United States |
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